molecular formula C11H13ClN2O2S B2751727 4-(2-Chloropropanoyl)-3-(thiophen-2-yl)piperazin-2-one CAS No. 2411194-12-0

4-(2-Chloropropanoyl)-3-(thiophen-2-yl)piperazin-2-one

Cat. No.: B2751727
CAS No.: 2411194-12-0
M. Wt: 272.75
InChI Key: NKHKJSZPMFRUKG-UHFFFAOYSA-N
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Description

4-(2-Chloropropanoyl)-3-(thiophen-2-yl)piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a thiophene group and a chloropropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloropropanoyl)-3-(thiophen-2-yl)piperazin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of 2-chloropropionyl chloride, which is then reacted with a thiophene-substituted piperazine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloropropanoyl)-3-(thiophen-2-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative .

Scientific Research Applications

4-(2-Chloropropanoyl)-3-(thiophen-2-yl)piperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Chloropropanoyl)-3-(thiophen-2-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropropanoyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chloropropanoyl)-3-(thiophen-2-yl)piperazin-2-one is unique due to its combination of a piperazine ring, a thiophene group, and a chloropropanoyl group. This unique structure imparts specific chemical and biological properties that are not found in simpler or less substituted analogs .

Properties

IUPAC Name

4-(2-chloropropanoyl)-3-thiophen-2-ylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2S/c1-7(12)11(16)14-5-4-13-10(15)9(14)8-3-2-6-17-8/h2-3,6-7,9H,4-5H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHKJSZPMFRUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCNC(=O)C1C2=CC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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